An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and key physicochemical properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a novel heterocyclic compound with potential applications in drug discovery. Given the prevalence of the thiazole scaffold in medicinal chemistry, a thorough characterization of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document outlines a strategic approach to elucidate its three-dimensional structure and quantify critical parameters such as lipophilicity, acidity, and thermal stability. By integrating advanced analytical techniques with predictive insights, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of thiazole-based therapeutic agents.[3][4]
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6][7] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore. The subject of this guide, 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, incorporates several key structural features expected to modulate its biological activity and physicochemical profile: a central thiazole core, a phenyl substituent at the 5-position, a trifluoromethylphenyl group at the 2-position, and a hydroxyl group at the 4-position, suggesting potential for tautomerism. The trifluoromethyl group is of particular interest, as its inclusion in drug candidates often enhances metabolic stability and membrane permeability.[8]
This guide will systematically detail the methodologies for a comprehensive characterization of this molecule, providing both the "how" and the "why" behind each experimental choice.
Molecular Structure Elucidation: A Multi-Technique Approach
A definitive understanding of the three-dimensional arrangement of atoms is the cornerstone of rational drug design. For 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a combination of spectroscopic and crystallographic techniques is essential for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the initial and most powerful tool for elucidating the molecular structure of organic compounds in solution.[9] A suite of 1D and 2D NMR experiments will be employed to map the connectivity and spatial relationships of the atoms.
-
¹H NMR: Will provide information on the number and chemical environment of protons. Expected signals would correspond to the aromatic protons on the phenyl and trifluoromethylphenyl rings, and potentially the hydroxyl proton.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, including those in the thiazole ring and the phenyl and trifluoromethylphenyl substituents.[10] The chemical shift of the carbon bearing the trifluoromethyl group will be of particular interest.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the trifluoromethyl group. A single resonance is expected, and its chemical shift will be characteristic of the -CF₃ group attached to an aromatic ring.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the molecular puzzle. COSY (Correlation Spectroscopy) will reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) will establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different ring systems.[12][13]
Rationale for Experimental Choices: The complexity of the molecule, with its multiple aromatic systems, necessitates the use of 2D NMR techniques to resolve overlapping signals and definitively assign all resonances.[10] This comprehensive NMR analysis provides the foundational evidence of the covalent framework of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition of the compound. This technique provides a high degree of confidence in the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice of mode will depend on the ease of protonation or deprotonation of the molecule.
-
Analysis: Determine the monoisotopic mass from the resulting spectrum and use software to calculate the elemental composition.
Expected Fragmentation Patterns: The trifluoromethylphenyl moiety can induce specific fragmentation patterns that are diagnostic for this class of compounds.[14][15] Analysis of the fragmentation in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[16]
Single-Crystal X-ray Diffraction
While NMR and MS define the connectivity, single-crystal X-ray diffraction provides the unequivocal three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[17][18][19]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Causality in Protocol: Obtaining high-quality single crystals is the most critical and often challenging step. The choice of solvent for crystallization is paramount and is typically determined through screening various solvents and solvent mixtures. The resulting crystal structure will provide invaluable insights into the preferred tautomeric form in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the thiazole nitrogen.[6][20]
Physicochemical Property Characterization
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key parameter influencing membrane permeability and plasma protein binding. It is quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral species in octanol to its concentration in water.
-
LogD: The ratio of the total concentration of the compound (neutral and ionized forms) in octanol to its total concentration in water at a specific pH.[21]
| Property | Description | Importance in Drug Discovery |
| LogP | A measure of a compound's lipophilicity for the neutral form. | Predicts the ability of a drug to cross cell membranes. A balanced LogP (typically 1-5) is often sought.[21] |
| LogD (pH 7.4) | The lipophilicity of a compound at physiological pH, considering both ionized and non-ionized forms. | More physiologically relevant than LogP for ionizable compounds, affecting absorption and distribution.[21] |
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Preparation of Phases: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4, and PBS (pH 7.4) saturated with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the two phases.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22][23]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
Justification of Method: The shake-flask method, while traditional, remains the gold standard for its accuracy and direct measurement of the partitioning phenomenon.[22] HPLC is chosen for quantification due to its high sensitivity and specificity.
Acidity: pKa Determination
The ionization constant (pKa) defines the strength of an acid or a base and is crucial for predicting the charge state of a molecule at a given pH.[21] This, in turn, affects its solubility, permeability, and interaction with biological targets. For 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, the hydroxyl group is expected to be acidic.
Experimental Protocol: UV-Metric Titration
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and a series of buffers with a range of pH values (e.g., pH 2 to 12).
-
Measurement: In a 96-well plate, mix the stock solution with each buffer.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum for each well.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[22]
Rationale: This spectrophotometric method is efficient, requires a small amount of sample, and is well-suited for medium-throughput screening.[22] The change in the electronic structure upon ionization leads to a detectable change in the UV-Vis spectrum, forming the basis of this measurement.
Thermal Stability Analysis
Thermal analysis techniques are vital for assessing the stability of a compound during manufacturing, formulation, and storage.[24][25]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a compound.[26][27] A sharp endothermic peak is indicative of the melting of a crystalline solid.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the presence of residual solvents or water.[28]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an aluminum pan for DSC and a platinum or ceramic pan for TGA.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow versus temperature.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss versus temperature.
Data Interpretation: The DSC thermogram will reveal the melting point, which is a key indicator of purity. The TGA curve will show the temperature at which the compound begins to decompose, providing a measure of its thermal stability.[28]
Caption: Interplay of molecular structure and physicochemical properties.
Conclusion
A thorough understanding of the molecular structure and physicochemical properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is fundamental to its development as a potential therapeutic agent. The integrated analytical strategy outlined in this guide, employing NMR, mass spectrometry, X-ray crystallography, and thermal analysis, provides a robust framework for its comprehensive characterization. The data generated from these studies will enable researchers to build predictive structure-activity relationships and make informed decisions in the optimization of this promising thiazole derivative.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
TSI Journals. (2024, February 29). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Siddiqui, N., et al. (2020). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 36(5), 956-963. [Link]
-
Al-Majed, A. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 11(2), 297-304. [Link]
-
Pyramowicz, P., & Kurylcio, A. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
-
Radecka-Paryzek, W., & Luks, E. (2019). Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]
-
El-Hazek, M., et al. (2023). Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. ResearchGate. [Link]
-
Deev, S. L., et al. (2026). ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing. [Link]
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 368-378. [Link]
-
IEEE. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]
-
Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(3), 1149-1164. [Link]
-
ChEMBL. (n.d.). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of.... [Link]
-
Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. MDPI. [Link]
-
Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
-
Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
Li, Y., et al. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. [Link]
-
Gomha, S. M., et al. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. [Link]
-
Powers, L. C., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Li, Y., et al. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. [Link]
-
Wang, Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
NextSDS. (n.d.). 5-PHENYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-OL. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. PMC. [Link]
-
PubChem. (n.d.). CID 45275747 | C22H18F5N3O. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Uher, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]
-
Molecules. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
NextSDS. (n.d.). 4-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]
Sources
- 1. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Document: Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... - ChEMBL [ebi.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. tsijournals.com [tsijournals.com]
- 25. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
